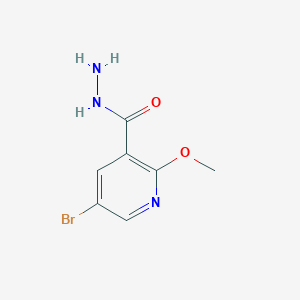
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid
概要
説明
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is significant in various fields of research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and specialized equipment is used to handle hazardous reagents like hydrogen fluoride (HF) for deprotection steps .
化学反応の分析
Types of Reactions
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: It can be used in peptide synthesis, where the Boc group protects the amine during the coupling of amino acids.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for deprotection of the Boc group.
Coupling Reagents: N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions include deprotected amines, peptides, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in similar applications, such as peptide synthesis.
tert-Butoxycarbonyl-protected dipeptides: These compounds are used in the synthesis of longer peptides and proteins.
Uniqueness
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination of functional groups allows for versatile applications in organic synthesis and peptide chemistry .
特性
IUPAC Name |
3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-11-6-5-10(13(17)18)9-12(11)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGPNCYMDVDULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















